molecular formula C21H22N2O4 B6499781 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 714945-48-9

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B6499781
CAS No.: 714945-48-9
M. Wt: 366.4 g/mol
InChI Key: SLIGTSUZRAYWEB-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, features a pyrazole core substituted with a 2-methoxyphenoxy group at position 4, a methyl group at position 5, and a prenyloxy (2-methylprop-2-en-1-yl) moiety at position 5 of the phenolic ring (Figure 1). Its SMILES string is COC1=CC=CC=C1OC2=C(NN=C2C)C3=C(C=CC(=C3)OC(C)(C)C)O, and its InChI Key is VYVWZHZJZQKQFI-UHFFFAOYSA-N .

Properties

IUPAC Name

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)12-26-15-9-10-16(17(24)11-15)20-21(14(3)22-23-20)27-19-8-6-5-7-18(19)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIGTSUZRAYWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrazole derivative that has gained attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol , with a molecular formula of C21H22N2O4C_{21}H_{22}N_2O_4. Its structure includes a pyrazole ring, methoxyphenoxy groups, and a phenolic moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Receptor Modulation : It may also modulate the activity of cellular receptors, thereby influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of phenolic groups enhances its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines:

  • Breast Cancer : In vitro studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of chemotherapeutic agents like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that improves cytotoxicity .
  • Mechanisms : The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's interaction with specific kinases involved in tumor growth has been documented, indicating a potential for targeted cancer therapies .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties through several mechanisms:

  • COX Inhibition : As mentioned, it inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation .
  • Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various experimental models.

Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and enhanced apoptosis when combined with doxorubicin. The combination index method confirmed a synergistic effect, suggesting potential for clinical application in resistant breast cancer subtypes .

Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory models, the compound demonstrated significant inhibition of LPS-induced inflammation in RAW 264.7 macrophages. The study measured cytokine levels before and after treatment with the compound, showing a marked decrease in IL-6 and TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

Summary of Findings

Biological ActivityMechanismEvidence
AntitumorEnzyme inhibition, apoptosis inductionSynergistic effects with doxorubicin in breast cancer cells
Anti-inflammatoryCOX inhibition, cytokine modulationReduced IL-6 and TNF-alpha levels in macrophage models
AntioxidantFree radical scavengingEnhanced antioxidant capacity through phenolic groups

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PPMP (2-[4-(3,4-Dimethoxyphenyl)-3-Methyl-1H-Pyrazol-5-yl]-5-[(2-Methylprop-2-en-1-yl)Oxy]Phenol)

  • Structural Differences: PPMP substitutes the 2-methoxyphenoxy group with a 3,4-dimethoxyphenyl moiety at position 4 of the pyrazole ring.
  • Biological Activity: PPMP is a tubulin-depolymerizing agent (TDA) that induces G2/M arrest and apoptosis in esophageal cancer cells.
  • Mechanistic Insight: The 3,4-dimethoxy substitution on the phenyl ring enhances tubulin-binding affinity compared to mono-methoxy derivatives.

2-[4-(4-Chlorophenyl)-5-Methyl-1H-Pyrazol-3-yl]-5-[(2-Methylprop-2-en-1-yl)Oxy]Phenol

  • Structural Differences: Replaces the 2-methoxyphenoxy group with a 4-chlorophenyl substituent.
  • Molecular Weight : 354.83 g/mol (C20H19ClN2O2).
  • Activity : While biological data are unavailable, the chloro substituent may enhance lipophilicity and membrane permeability compared to methoxy groups .

5-Methoxy-2-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Phenol

  • Structural Differences : Lacks the prenyloxy group and features a 4-methoxyphenyl substituent.
  • Synthesis : Prepared via condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine .
  • Activity : Exhibits anti-inflammatory and anti-rheumatic properties, likely mediated by COX-2 inhibition .

2-[4-(2-Bromophenoxy)-1H-Pyrazol-5-yl]-5-[(2-Chloro-4-Fluorophenyl)Methoxy]Phenol

  • Structural Differences: Substitutes the 2-methoxyphenoxy group with 2-bromophenoxy and replaces the prenyloxy with a 2-chloro-4-fluorobenzyloxy group.
  • Activity : Bromine and halogenated benzyl groups may improve metabolic stability but reduce solubility .

Comparative Analysis Table

Compound Key Substituents Molecular Weight (g/mol) Reported Activity References
Target Compound 2-Methoxyphenoxy, Prenyloxy ~380 (calculated) Underexplored
PPMP 3,4-Dimethoxyphenyl, Prenyloxy ~396 (calculated) Tubulin depolymerization, anticancer
4-Chlorophenyl Analog 4-Chlorophenyl, Prenyloxy 354.83 Unknown (structural analog)
5-Methoxy-2-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Phenol 4-Methoxyphenyl, Methoxy ~324 (calculated) Anti-inflammatory, anti-rheumatic
2-[4-(2-Bromophenoxy)-1H-Pyrazol-5-yl]-5-[(2-Chloro-4-Fluorophenyl)Methoxy]Phenol 2-Bromophenoxy, 2-Chloro-4-fluorobenzyloxy ~476 (calculated) Potential metabolic stability enhancement

Key Research Findings

Substituent Position Matters: The 3,4-dimethoxy configuration in PPMP significantly enhances tubulin-binding activity compared to mono-methoxy derivatives like the target compound .

Prenyloxy Group Role : The prenyloxy moiety in the target compound and PPMP may improve membrane permeability but could also increase metabolic instability .

Halogen vs.

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